8-chlorocinnoline-4-thiol
Description
Overview of the Cinnoline (B1195905) Heterocyclic Scaffold in Chemical Science
Cinnoline, also known as 1,2-benzodiazine, is a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridazine (B1198779) ring. mdpi.comnih.gov It is an isomer of other benzodiazines such as quinoxaline, quinazoline, and phthalazine (B143731). nih.gov The cinnoline nucleus is recognized as a vital structural subunit in a multitude of compounds with significant pharmacological importance. mdpi.comnih.govnih.gov
The arrangement of the two adjacent nitrogen atoms within the ring system imparts distinct chemical properties and reactivity, making it an attractive scaffold for medicinal chemists. researchgate.net Cinnoline derivatives are the subject of extensive study due to their wide spectrum of biological activities. mdpi.compnrjournal.com Research has demonstrated that compounds incorporating the cinnoline framework can interact with a variety of biological targets, including enzymes and receptors. nih.gov The versatility of the cinnoline scaffold allows for chemical modifications at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to identify lead compounds for drug discovery. mdpi.comnih.gov
| Activity | Description |
|---|---|
| Antitumor | Inhibition of cancer cell proliferation through various mechanisms, including the inhibition of protein kinases and topoisomerases. nih.govresearchgate.net |
| Antibacterial | Activity against various strains of bacteria. mdpi.compnrjournal.com |
| Antifungal | Inhibition of fungal growth. mdpi.compnrjournal.com |
| Antimalarial | Activity against parasites, such as Plasmodium falciparum. mdpi.comnih.gov |
| Anti-inflammatory | Modulation of inflammatory pathways. mdpi.compnrjournal.com |
| Analgesic | Pain-relieving properties. mdpi.com |
| Anxiolytic | Anxiety-reducing effects. mdpi.com |
Academic Significance of Thiol Functionality in Heterocyclic Systems
The thiol, or sulfhydryl (-SH), group is a crucial functional group in organic and medicinal chemistry. creative-proteomics.com Its significance in heterocyclic systems stems from its potent nucleophilicity and ability to participate in a wide array of chemical transformations. creative-proteomics.com The electron-rich nature of the sulfur atom allows thiols to readily engage in nucleophilic substitution and addition reactions, making them invaluable for the synthesis of more complex molecules. creative-proteomics.comacs.org
In biological contexts, thiol-containing molecules such as the amino acid cysteine and the tripeptide glutathione (B108866) play fundamental roles in protein structure and cellular antioxidant defense systems. creative-proteomics.comtaylorandfrancis.com The thiol group's ability to undergo redox reactions is central to its function in neutralizing reactive oxygen species. creative-proteomics.com
In synthetic chemistry, the reactivity of the thiol group is widely exploited. The formation of carbon-sulfur bonds is essential for producing numerous pharmaceuticals and advanced materials. creative-proteomics.com Reversible reactions involving thiols, such as the thia-Michael addition, are leveraged in dynamic covalent chemistry to create adaptive materials and for bioconjugation applications. acs.orguchicago.edu The strategic incorporation of a thiol group onto a heterocyclic scaffold provides a reactive handle for further functionalization, enabling the construction of diverse chemical libraries for screening and development. acs.org
Current Landscape of Academic Research on 8-chlorocinnoline-4-thiol
Academic research on this compound focuses on its synthesis and its potential as a building block for creating more complex derivatives. The compound itself is defined by its specific molecular structure and properties.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 876-78-8 | echemi.combldpharm.com |
| Molecular Formula | C8H5ClN2S | echemi.combldpharm.com |
| Molecular Weight | 196.66 g/mol | echemi.combldpharm.com |
| Synonyms | 8-Chloro-4-cinnolinyl hydrosulfide | echemi.com |
A key area of investigation for related compounds is tautomerism. Detailed NMR spectroscopic studies on the parent compound, cinnoline-4-thiol (B1622013), have revealed that it exists predominantly in the thione tautomeric form in polar solvents like deuteriodimethyl sulfoxide (B87167) (DMSO). researchgate.netresearchgate.net This suggests that this compound likely also favors the corresponding 8-chloro-cinnoline-4(1H)-thione form.
The synthesis of 4-mercaptocinnolines typically involves the nucleophilic substitution of a halogen atom at the C4 position of the cinnoline ring. researchgate.net For instance, 4-chlorocinnoline (B183215) can react with sulfur nucleophiles like thiourea (B124793) to yield the corresponding 4-mercapto derivative. This established reactivity indicates that this compound is a viable synthetic intermediate. The thiol group at the C4 position serves as a reactive site for further chemical modifications, while the chloro group at the C8 position influences the electronic properties of the heterocyclic system, which can modulate the reactivity and biological activity of any resulting derivatives. Current academic interest lies in utilizing this bifunctionality to synthesize novel compounds for evaluation in various therapeutic areas, leveraging the known biological potential of the cinnoline scaffold. mdpi.com
Structure
3D Structure
Properties
CAS No. |
876-78-8 |
|---|---|
Molecular Formula |
C8H5ClN2S |
Molecular Weight |
196.66 g/mol |
IUPAC Name |
8-chloro-1H-cinnoline-4-thione |
InChI |
InChI=1S/C8H5ClN2S/c9-6-3-1-2-5-7(12)4-10-11-8(5)6/h1-4H,(H,11,12) |
InChI Key |
AQXDOQXHWJPTQG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Cl)NN=CC2=S |
Isomeric SMILES |
C1=CC2=C(C(=C1)Cl)N=NC=C2S |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NN=CC2=S |
Other CAS No. |
876-78-8 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 8 Chlorocinnoline 4 Thiol
Established Synthetic Routes to the Cinnoline (B1195905) Core
The formation of the bicyclic cinnoline ring system is the foundational step in synthesizing its various derivatives. Over the years, several named reactions and innovative strategies have been developed for this purpose.
The Richter cinnoline synthesis is a classical and significant method for forming the cinnoline nucleus. wikipedia.org The original reaction involved the cyclization of an ortho-alkynylphenyldiazonium salt in water. wikipedia.org Modern modifications of this approach, often referred to as Richter-type cyclizations, have enhanced its versatility and efficiency.
A key advancement involves the use of more stable precursors, such as o-ethynylaryltriazenes, which undergo cyclization to form 4-halocinnolines in high yields. beilstein-journals.orgbeilstein-journals.orgresearchgate.netmdpi.com This strategy is particularly effective for producing 4-bromo or 4-chlorocinnolines, which are valuable intermediates for further functionalization. researchgate.netacs.org The reaction mechanism hinges on the intramolecular cyclization of the diazonium group onto the adjacent alkyne moiety. The choice of starting materials and reaction conditions allows for the introduction of various substituents onto the cinnoline core. beilstein-journals.orgacs.org
Table 1: Overview of Richter-Type Cyclization Strategies
| Precursor Type | Key Reagents/Conditions | Product Type | References |
|---|---|---|---|
| o-Alkynylphenyldiazonium salts | Aqueous media | 4-Hydroxycinnolines | wikipedia.org |
| o-Ethynylaryltriazenes | HBr or HCl | 4-Bromo- or 4-Chlorocinnolines | researchgate.netmdpi.com |
Beyond the Richter synthesis, several other methods are employed to construct the cinnoline ring.
Widman–Stoermer Synthesis : This classic reaction involves the ring-closing of an α-vinyl-aniline using hydrochloric acid and sodium nitrite. wikipedia.org The nitrous acid generated in situ facilitates the diazotization and subsequent cyclization.
Borsche Cinnoline Synthesis : Another traditional route for accessing the cinnoline scaffold. wikipedia.org
Reductive Cyclization : Cinnolines can be synthesized through the reductive cyclization of precursors like 2-amino-3-(2-nitrophenyl) quinoxalines. ijper.orgresearchgate.net
Metal-Catalyzed Reactions : Modern synthetic chemistry has introduced highly efficient metal-catalyzed methods. Rhodium(III)-catalyzed oxidative C-H activation and cyclization of azo compounds with alkynes has emerged as a powerful tool for preparing diverse cinnolines and cinnolinium salts. researchgate.netsioc-journal.cn This approach offers a high degree of functional group tolerance and is part of a broader trend towards using C-H functionalization to streamline synthesis. sioc-journal.cn Another strategy involves a base-catalyzed cyclization of 3-amino-5-hydroxy-4-(2-nitroaryl)pyrazoles. rsc.org
Richter-Type Cyclization Approaches
Specific Synthesis of 8-chlorocinnoline-4-thiol
The synthesis of the target compound, this compound, requires the initial formation of a suitably substituted cinnoline core, followed by the specific introduction of the thiol group at the C-4 position.
The C-4 position of the cinnoline ring, when substituted with a good leaving group like a halogen, is an electrophilic center highly susceptible to nucleophilic aromatic substitution (SNAr). vulcanchem.com This reactivity is fundamental to introducing a thiol group. The halogen atom can be readily displaced by various sulfur-based nucleophiles. researchgate.netmdpi.com
Common nucleophiles for this transformation include sodium sulfide (B99878) (Na₂S) or thiourea (B124793) (CH₄N₂S). researchgate.nettandfonline.com The reaction with thiourea typically proceeds through an isothiouronium salt intermediate, which is then hydrolyzed under basic conditions to yield the final thiol (or its tautomeric thione form). This two-step approach is a widely used method for converting halides to thiols in heterocyclic systems. tandfonline.com
The most direct route to this compound involves using an 8-chloro-4-chlorocinnoline precursor. This intermediate would first be synthesized using one of the established methods for cinnoline core formation, such as a Richter-type cyclization starting from a 2-chloro-6-ethynyl aniline (B41778) derivative.
Once the 8-chloro-4-chlorocinnoline is obtained, the thiol group is introduced via nucleophilic substitution. The chlorine atom at the C-4 position is significantly more activated towards substitution than the one at C-8 due to the electronic influence of the pyridazine (B1198779) nitrogen atoms.
A plausible synthetic sequence is as follows:
Reaction: 8-chloro-4-chlorocinnoline is reacted with thiourea in a suitable solvent like methanol (B129727) or ethanol (B145695) under reflux.
Intermediate Formation: This reaction forms an 8-chloro-4-cinnolinyl isothiouronium salt.
Hydrolysis: The intermediate salt is then hydrolyzed, typically using an aqueous base like sodium hydroxide, to yield this compound.
This method has been documented for the synthesis of the parent 4-mercaptocinnoline from 4-chlorocinnoline (B183215), achieving good yields.
Nucleophilic Substitution Strategies for Thiol Incorporation at the C-4 Position
Chemical Transformations and Derivatization of this compound
The this compound molecule possesses a reactive thiol (-SH) group, which is a prime site for further chemical modification and derivatization. Thiols are versatile functional groups in organic synthesis. nih.gov
Derivatization is often performed to alter the molecule's properties or to prepare it for specific analytical techniques. nih.govmdpi.com Common derivatization reagents for thiols include:
N-Substituted Maleimides: These reagents, such as N-ethylmaleimide (NEM) or N-laurylmaleimide (NLM), react with the thiol group via a Michael addition to form a stable thioether linkage. frontiersin.org
Active Halogens: Reagents like iodoacetamide (B48618) or monobromobimane (B13751) react with thiols through nucleophilic substitution to form thioethers. nih.govthermofisher.com
Disulfide Formation: Thiols can be oxidized to form disulfides, a reversible reaction that is significant in biological contexts.
These derivatization reactions allow for the attachment of various other chemical moieties, including fluorophores, affinity tags, or other pharmacologically relevant structures, highlighting the synthetic utility of this compound as a building block. nih.govthermofisher.com
Table 2: Potential Derivatization Reactions of the Thiol Group
| Reagent Class | Example Reagent | Reaction Type | Resulting Linkage | References |
|---|---|---|---|---|
| Maleimides | N-Ethylmaleimide (NEM) | Michael Addition | Thioether | frontiersin.org |
| Haloacetamides | Iodoacetamide | Nucleophilic Substitution | Thioether | nih.govthermofisher.com |
| Bimanes | Monobromobimane (MBB) | Nucleophilic Substitution | Thioether | mdpi.comthermofisher.com |
Reactions at the Thiol Moiety
The thiol (-SH) group is a versatile functional group known for its nucleophilicity and susceptibility to oxidation. In the context of this compound, this moiety is the primary site for reactions such as S-alkylation and oxidation. It is important to note that cinnoline-4-thiol (B1622013) can exist in tautomeric equilibrium with its cinnoline-4(1H)-thione form, which can influence its reactivity. researchgate.net
S-Alkylation: The sulfur atom of the thiol group is a potent nucleophile, particularly in its deprotonated thiolate form. This allows for straightforward S-alkylation reactions when treated with electrophiles like alkyl halides. jmaterenvironsci.com The reaction is typically carried out in the presence of a base, which deprotonates the thiol to form the more nucleophilic thiolate anion. This anion then displaces the halide from the alkylating agent to form a thioether (sulfide). jmaterenvironsci.com This method is a fundamental strategy for the synthesis of various thioethers. jmaterenvironsci.com
For this compound, this reaction provides a pathway to a diverse range of 4-(alkylthio)-8-chlorocinnoline derivatives. The choice of alkylating agent and reaction conditions can be tailored to introduce various alkyl, benzyl, or other organic fragments at the sulfur atom. A similar reactivity pattern is observed in the S-alkylation of 8-methyl-4-sulfanylquinolin-2(1H)-one, which readily reacts with alkyl iodides. mdpi.com
Table 1: Representative S-Alkylation Reactions of this compound
| Alkylating Agent (R-X) | Base | Product |
| Methyl Iodide (CH₃I) | Sodium Hydroxide (NaOH) | 8-chloro-4-(methylthio)cinnoline |
| Ethyl Bromide (CH₃CH₂Br) | Potassium Carbonate (K₂CO₃) | 8-chloro-4-(ethylthio)cinnoline |
| Benzyl Chloride (C₆H₅CH₂Cl) | Sodium Ethoxide (NaOEt) | 8-chloro-4-(benzylthio)cinnoline |
Oxidation: The thiol group is readily oxidized under various conditions. Mild oxidizing agents, such as iodine (I₂) or hydrogen peroxide (H₂O₂), typically convert thiols to disulfides. archivesofmedicalscience.com This oxidative coupling reaction would link two molecules of this compound through a disulfide bridge, yielding bis(8-chlorocinnolin-4-yl) disulfide. sci-hub.senih.gov This reaction is a characteristic transformation for many thiols and is crucial in fields like protein chemistry for the formation of disulfide bridges. archivesofmedicalscience.com More vigorous oxidation can lead to the formation of sulfonic acids (RSO₃H). sci-hub.se The specific outcome depends on the strength of the oxidizing agent and the reaction conditions employed. sci-hub.se
Table 2: Oxidation Reactions of this compound
| Oxidizing Agent | Product | Product Class |
| Iodine (I₂) / Base | bis(8-chlorocinnolin-4-yl) disulfide | Disulfide |
| Hydrogen Peroxide (H₂O₂) | bis(8-chlorocinnolin-4-yl) disulfide | Disulfide |
| Strong Oxidant (e.g., KMnO₄) | 8-chlorocinnoline-4-sulfonic acid | Sulfonic Acid |
Modifications and Substitutions on the Cinnoline Ring System
The cinnoline ring, particularly when substituted with a halogen, is susceptible to nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the nitrogen atoms in the pyridazine ring of cinnoline makes the attached benzene (B151609) ring electron-deficient and thus more susceptible to attack by nucleophiles.
In chloro-substituted cinnolines, the chlorine atom at the C-4 position is known to be particularly reactive towards nucleophiles. mdpi.com While specific studies on the C-8 position of this compound are limited, the general principles of SₙAr reactions apply. A nucleophile can attack the carbon atom bearing the chlorine, leading to the displacement of the chloride ion. rammohancollege.ac.in The success of such a substitution depends on the nature of the nucleophile and the reaction conditions. Potential nucleophiles include amines, alkoxides, and other thiolates. This reactivity allows for the introduction of a wide array of functional groups at the C-8 position, fundamentally altering the scaffold of the molecule.
Table 3: Potential Nucleophilic Aromatic Substitution Reactions at the C-8 Position
| Nucleophile | Reagent Example | Potential Product |
| Amine | Ammonia (NH₃) or Primary/Secondary Amine (RNH₂/R₂NH) | 8-aminocinnoline-4-thiol derivative |
| Alkoxide | Sodium Methoxide (NaOCH₃) | 8-methoxycinnoline-4-thiol |
| Thiolate | Sodium Hydrosulfide (NaSH) | Cinnoline-4,8-dithiol |
Coupling Reactions Involving the Cinnoline Thiol Scaffold
Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Aryl halides, including aryl chlorides, are common substrates for these transformations. The this compound scaffold can potentially serve as the aryl halide component in several key coupling reactions.
Suzuki Coupling: The Suzuki reaction involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an organohalide, catalyzed by a palladium complex. organic-chemistry.org This reaction is widely used to form biaryl structures. Theoretically, this compound could be coupled with various aryl or heteroaryl boronic acids to synthesize 8-aryl-substituted cinnoline-4-thiols. usd.edu The thiol group may require protection prior to the coupling reaction to prevent interference with the catalyst.
Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction typically uses a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org By reacting this compound with a terminal alkyne under Sonogashira conditions, an alkynyl group can be introduced at the C-8 position. researchgate.netgoogleapis.com This provides a direct route to 8-(alkynyl)cinnoline-4-thiol derivatives, which are valuable intermediates for further synthetic elaborations. rsc.org
Table 4: Potential Cross-Coupling Reactions with this compound
| Reaction Name | Coupling Partner | Catalyst System | Potential Product Structure |
| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄) + Base | 8-Aryl-cinnoline-4-thiol |
| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | Pd catalyst (e.g., PdCl₂(PPh₃)₂) + Cu(I) salt + Base | 8-(Alkynyl)-cinnoline-4-thiol |
Spectroscopic Characterization and Tautomeric Equilibrium Analysis of 8 Chlorocinnoline 4 Thiol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a comprehensive understanding of the molecular structure of 8-chlorocinnoline-4-thiol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed. The following sections detail the expected spectroscopic data, primarily in a deuteriodimethyl sulfoxide (B87167) (DMSO-d6) solution, a common solvent for such heterocyclic systems. It is crucial to note that cinnoline-4-thiol (B1622013) and its derivatives exist predominantly in the thione tautomeric form in DMSO solution. researchgate.netuib.no
The 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the cinnoline (B1195905) ring system. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms, the chloro-substituent, and the thione group. The anticipated chemical shifts and multiplicities are presented in the table below. The numbering of the cinnoline ring is standard, with the nitrogen atoms at positions 1 and 2.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~8.5 - 8.7 | d | J(H3-H4) ≈ 9.0 |
| H-5 | ~7.8 - 8.0 | d | J(H5-H6) ≈ 7.5 |
| H-6 | ~7.6 - 7.8 | t | J(H6-H5) ≈ 7.5, J(H6-H7) ≈ 8.0 |
| H-7 | ~7.9 - 8.1 | d | J(H7-H6) ≈ 8.0 |
| NH (N1-H) | ~14.0 - 15.0 | br s | - |
This data is projected based on known spectra of related cinnoline derivatives. tandfonline.comnih.gov
The downfield shift of the N1-H proton is a characteristic feature of the thione tautomer, where the proton is acidic and often broadened due to exchange. The protons on the chlorinated benzene (B151609) ring (H-5, H-6, and H-7) form a distinct spin system, and their chemical shifts are influenced by the C-8 chloro-substituent.
The 13C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom. The presence of the thione group (C=S) is expected to result in a significantly downfield-shifted signal for the C-4 carbon.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | ~130 - 135 |
| C-4 | ~175 - 180 |
| C-4a | ~120 - 125 |
| C-5 | ~128 - 132 |
| C-6 | ~125 - 130 |
| C-7 | ~135 - 140 |
| C-8 | ~130 - 135 |
| C-8a | ~145 - 150 |
This data is projected based on known spectra of related cinnoline derivatives and general substituent effects. tandfonline.comnih.govoregonstate.edu
The C-4 carbon's chemical shift is highly indicative of the thione form. The chloro-substituent at C-8 will influence the chemical shifts of the adjacent carbons (C-7 and C-8a) and, to a lesser extent, the other carbons in the benzene ring.
15N NMR spectroscopy is a powerful technique for probing the electronic structure of nitrogen-containing heterocycles. Although less sensitive than 1H NMR, it provides direct information about the nitrogen atoms. For 8-chlorocinnoline-4-thione, two distinct 15N signals are expected, corresponding to the N-1 and N-2 atoms.
| Nitrogen | Predicted Chemical Shift (δ, ppm) |
| N-1 | ~(-200) - (-210) |
| N-2 | ~(-40) - (-50) |
This data is projected based on known spectra of related cinnoline and diazine derivatives. researchgate.netholzer-group.atresearchgate.net
The chemical shift of N-1 is characteristic of a protonated nitrogen in a thione/amide-like environment, while the N-2 chemical shift is typical for a nitrogen in a diazine system. These values are crucial for confirming the predominant tautomeric form.
While 1D NMR provides essential information, 2D NMR techniques are invaluable for unambiguous signal assignment, especially in complex molecules.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate proton signals with the signals of directly attached carbons. youtube.comscience.govlibretexts.org An HSQC spectrum of this compound would show correlations between H-3 and C-3, H-5 and C-5, H-6 and C-6, and H-7 and C-7, thus confirming their assignments.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are two or three bonds away. youtube.comscience.govlibretexts.org HMBC is particularly useful for identifying quaternary carbons and for assembling the molecular framework. For instance, the N1-H proton would show a correlation to C-3 and C-8a, and H-3 would show correlations to C-4a and C-4, providing definitive evidence for the connectivity around the heterocyclic ring.
Nuclear Overhauser Effect (NOE) Difference Spectroscopy: This experiment can be used to identify protons that are close in space. For example, irradiation of the N1-H proton might show an NOE enhancement for the H-8a proton, confirming their spatial proximity.
Together, these 2D NMR techniques provide a robust and comprehensive picture of the molecular structure of this compound. sciforum.net
15N NMR Spectroscopic Studies for Nitrogenous Heterocycles
Prototropic Tautomerism in Cinnoline-4-thiol Systems
Tautomerism, the equilibrium between two or more interconverting structural isomers, is a fundamental concept in the chemistry of heterocyclic compounds. In the case of this compound, the key equilibrium is between the thiol and the thione forms.
Overwhelming experimental evidence from NMR spectroscopy indicates that for cinnoline-4-thiol and its derivatives, the thione tautomer (cinnolin-4(1H)-thione) is the predominant form in solution, particularly in polar solvents like DMSO. researchgate.netuib.no
The key NMR spectroscopic features that support the prevalence of the thione form include:
The 1H NMR chemical shift of the N1-H proton: The observation of a broad singlet in the downfield region (typically >14 ppm) is characteristic of an acidic proton on a nitrogen atom adjacent to a thiocarbonyl group. ias.ac.in
The 13C NMR chemical shift of C-4: A chemical shift in the range of 175-180 ppm is indicative of a thiocarbonyl (C=S) carbon, which is significantly different from the expected chemical shift of a carbon in a C-S single bond of a thiol. oregonstate.edu
The 15N NMR chemical shifts: The observation of two distinct nitrogen signals, with the N-1 signal being significantly shielded (more negative chemical shift) compared to the N-2 signal, is consistent with the N-1 atom being part of an N-H group adjacent to a C=S group. researchgate.netholzer-group.at
Influence of Solvent Polarity on Tautomeric Preferences
The equilibrium between the thiol and thione tautomers of this compound is significantly influenced by the polarity of the solvent. This phenomenon arises from the differential solvation of the two tautomeric forms, which possess distinct polarities and capacities for hydrogen bonding. Generally, an increase in solvent polarity tends to favor the more polar tautomer.
Research Findings
Detailed spectroscopic investigations on the parent compound, cinnoline-4-thiol, have shown that it predominantly exists in the thione form in polar aprotic solvents like deuteriodimethyl sulfoxide (DMSO). researchgate.net This preference for the thione form in polar environments is a common characteristic among heterocyclic thiol/thione systems. The thione tautomer (8-chloro-1,4-dihydrocinnoline-4-thione) is considerably more polar than the thiol tautomer (this compound) due to the presence of the C=S and N-H bonds, which create a larger dipole moment.
The influence of the solvent on tautomeric equilibria is a well-documented phenomenon. nih.gov The ability of a solvent to form hydrogen bonds can dramatically influence the tautomerization process. nih.gov Polar protic solvents, such as ethanol (B145695) and methanol (B129727), can stabilize both the thiol and thione forms through hydrogen bonding. However, they tend to stabilize the thione form more effectively by acting as both hydrogen bond donors (to the sulfur atom) and acceptors (from the N-H group).
In contrast, polar aprotic solvents, like dimethylformamide (DMF) or DMSO, primarily act as hydrogen bond acceptors. They can strongly solvate the N-H proton of the thione form, thereby shifting the equilibrium in its favor. Nonpolar solvents, such as cyclohexane (B81311) or carbon tetrachloride, have a minimal solvating effect on either tautomer. In such environments, the equilibrium is governed more by the intrinsic stability of the tautomers, which often favors the less polar thiol form, or can lead to self-association through hydrogen bonding between thione molecules.
Illustrative Tautomeric Distribution in Various Solvents
The following table provides a hypothetical representation of the expected tautomeric equilibrium for this compound in solvents of varying polarity, based on general principles and findings for similar compounds.
| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Expected % Thione (Illustrative) | Expected % Thiol (Illustrative) |
| Cyclohexane | 2.0 | Thiol | ~10% | ~90% |
| Chloroform | 4.8 | Thiol/Thione Mixture | ~40% | ~60% |
| Ethanol | 24.6 | Thione | ~85% | ~15% |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Thione | >95% | <5% |
Spectroscopic Evidence in Different Solvents
UV-Vis and NMR spectroscopy are powerful tools to probe the tautomeric equilibrium. A shift in the equilibrium with solvent polarity would be reflected in the spectroscopic data.
UV-Vis Spectroscopy: The thiol and thione forms have different chromophores and would thus exhibit distinct absorption maxima (λmax). The thiol form, being an aromatic thiol, would be expected to absorb at shorter wavelengths compared to the more conjugated and polar thione form. An increase in solvent polarity would be expected to cause a bathochromic (red) shift in the λmax, consistent with a shift in the equilibrium towards the thione tautomer. nih.gov
¹H NMR Spectroscopy: The chemical shifts of protons, particularly the N-H proton of the thione form and the S-H proton of the thiol form, are highly sensitive to the solvent environment. In polar aprotic solvents like DMSO-d₆, the N-H proton of the thione form would likely appear as a broad singlet at a downfield chemical shift. The disappearance of this signal and the appearance of a new signal in the thiol region in a nonpolar solvent like CDCl₃ would indicate a shift in the equilibrium.
The following table illustrates the expected ¹H NMR chemical shifts for the key protons of the two tautomers of this compound in different deuterated solvents.
| Solvent | Tautomer | Expected Chemical Shift (δ, ppm) of N-H | Expected Chemical Shift (δ, ppm) of S-H |
| CDCl₃ | Thiol | - | ~4.0-5.0 |
| DMSO-d₆ | Thione | ~13.0-14.0 | - |
Computational and Theoretical Investigations of 8 Chlorocinnoline 4 Thiol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. For 8-chlorocinnoline-4-thiol, these methods can elucidate its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. microsoft.comtheochem.nl By applying DFT, researchers can determine key properties of this compound that dictate its chemical behavior. DFT calculations, often performed with functionals like B3LYP and basis sets such as 6-311G, can reliably predict molecular geometries and electronic properties. scirp.orgmdpi.comorientjchem.org
Studies on similar heterocyclic thiol systems demonstrate that DFT is effective in analyzing reactivity through the calculation of global descriptor values and thermodynamic parameters. mdpi.commdpi.com For this compound, these calculations would focus on the distribution of electron density, particularly the impact of the electron-withdrawing chlorine atom and the sulfur-containing thiol group on the cinnoline (B1195905) core.
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. The molecular electrostatic potential (MEP) map is another valuable output, which visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. orientjchem.org In this compound, the thiol group would likely be a primary site for electrophilic interaction, a crucial aspect for its function as a potential ligand.
Molecular Orbital Theory Analysis
Molecular Orbital (MO) theory provides a delocalized view of electron distribution in a molecule, describing how atomic orbitals combine to form bonding and antibonding molecular orbitals that extend over the entire molecule. libretexts.orglibretexts.org This approach is fundamental to explaining chemical bonding, stability, and electronic spectra. libretexts.org
For this compound, an MO analysis would involve the linear combination of atomic orbitals (LCAO) of its constituent atoms (carbon, hydrogen, nitrogen, chlorine, and sulfur). The analysis would describe the formation of σ (sigma) and π (pi) molecular orbitals. The π-system of the bicyclic cinnoline ring is of particular interest, as it plays a significant role in the molecule's aromaticity and its interactions with biological targets. vulcanchem.com
The MO diagram would show the relative energy levels of these orbitals. The distribution of electrons within these orbitals determines the molecule's bond order and stability. libretexts.org The HOMO and LUMO are the frontier orbitals in this theory, and their shapes and energies are crucial for predicting how the molecule will react. sapub.orgresearchgate.net For instance, the HOMO is often located on the electron-rich thiol group and parts of the π-system, while the LUMO is distributed across the electron-deficient regions of the aromatic ring system, influenced by the electronegative nitrogen and chlorine atoms.
Expected Molecular Orbitals in this compound
| Orbital Type | Description | Contribution to Bonding |
|---|---|---|
| σ (sigma) | Formed from the overlap of s-orbitals and hybrid orbitals along the internuclear axis. | Forms the stable single-bond framework of the molecule. |
| σ* (sigma-antibonding) | Higher energy orbitals that are destabilizing when occupied. | Typically unoccupied in the ground state. |
| π (pi) | Formed from the side-by-side overlap of p-orbitals. | Creates the delocalized electron system of the cinnoline ring. |
| π* (pi-antibonding) | Higher energy orbitals associated with the π-system. | The LUMO is often a π* orbital. |
Molecular Modeling and Simulation
Molecular modeling and simulations are powerful tools for studying the dynamic behavior and three-dimensional structure of molecules, which are critical for understanding their biological function.
Conformational Analysis of this compound
Conformational analysis involves the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation around single bonds. libretexts.orgsapub.org For this compound, a key aspect of its conformational landscape is the potential for thione-thiol tautomerism. Studies on related compounds like cinnoline-4-thiol (B1622013) show that it can exist predominantly in the cinnolin-4(1H)-thione form in solution. researchgate.net This equilibrium is critical as the two tautomers have different shapes, polarities, and hydrogen bonding capabilities, which would profoundly affect their interaction with a biological target.
The analysis would also consider the rotation around the C4-S bond and the S-H bond of the thiol group. The relative energies of different conformers are calculated to determine the most stable, low-energy structures. sapub.org Factors influencing conformational stability include steric hindrance, torsional strain, and intramolecular hydrogen bonding. libretexts.org While the cinnoline ring system is largely planar, slight puckering can occur, and computational methods can predict the most likely conformations.
Hypothetical Energy Profile of this compound Tautomers
| Tautomer/Conformer | Relative Energy (kJ/mol) | Predicted Stability | Key Feature |
|---|---|---|---|
| Thiol Form | 5-10 | Less Stable | Contains an S-H group, acts as H-bond donor. |
| Thione Form | 0 | Most Stable | Contains a C=S group and an N-H group, different H-bonding pattern. researchgate.net |
Molecular Dynamics (MD) Simulations for Ligand-Target Interactions
Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. jddtonline.info In the context of drug design, MD simulations can model the interaction between a ligand, such as this compound, and its biological target (e.g., a protein or enzyme). nih.govacs.org
An MD simulation would begin with a docked pose of the ligand in the protein's binding site. The system is then solvated in a water box with ions to mimic physiological conditions. The simulation calculates the forces between atoms and integrates Newton's equations of motion to track their trajectories over nanoseconds or microseconds.
The results provide detailed insights into the stability of the ligand-protein complex, identifying key amino acid residues involved in the interaction and the specific types of interactions (hydrogen bonds, hydrophobic interactions, π-stacking). nih.govresearchgate.net Analysis of parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) helps assess the stability of the complex and the flexibility of different parts of the protein. jddtonline.info This information is invaluable for understanding the mechanism of action and for designing derivatives with improved binding affinity.
Typical Parameters and Outputs of an MD Simulation
| Parameter/Output | Description | Purpose |
|---|---|---|
| Simulation Time | 100-1000 nanoseconds | To allow the system to reach equilibrium and sample relevant conformations. |
| Force Field | e.g., AMBER, CHARMM | A set of parameters describing the potential energy of the system. |
| RMSD | Root Mean Square Deviation | Measures the average deviation of protein or ligand atoms from a reference structure, indicating stability. jddtonline.info |
| RMSF | Root Mean Square Fluctuation | Measures the fluctuation of individual atoms or residues, indicating flexibility. jddtonline.info |
| Interaction Energy | van der Waals & Electrostatic | Quantifies the strength of the binding between the ligand and the protein. |
| Hydrogen Bond Analysis | Number and lifetime of H-bonds | Identifies critical hydrogen bonds that stabilize the binding pose. |
Pharmacophore Modeling for this compound Derivatives
Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to exert a specific biological activity. nih.govsciforum.net
For a series of this compound derivatives with known biological activity (e.g., as enzyme inhibitors), a pharmacophore model can be generated. nih.gov This model identifies the spatial arrangement of key chemical features, such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic groups (H), and aromatic rings (AR). sciforum.netimpactfactor.org
The process involves aligning the active molecules and identifying the common features responsible for their activity. The resulting pharmacophore hypothesis can then be used as a 3D query to screen large chemical databases for new, structurally diverse compounds that match the model and are therefore likely to be active. nih.govresearchgate.net This approach accelerates the discovery of new lead compounds. For this compound, the key features would likely include the aromatic cinnoline core, the thiol group (as an HBD or HBA, depending on tautomeric form), and the chloro-substituted ring (contributing to hydrophobic and electronic interactions).
Potential Pharmacophoric Features of this compound
| Feature Type | Potential Location on Molecule | Role in Ligand-Target Interaction |
|---|---|---|
| Aromatic Ring (AR) | The bicyclic cinnoline system. | π-π stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) in the binding site. |
| Hydrogen Bond Donor (HBD) | The -SH group of the thiol or the N-H of the thione tautomer. | Forms hydrogen bonds with acceptor groups (e.g., C=O) on the protein. |
| Hydrogen Bond Acceptor (HBA) | The nitrogen atoms of the cinnoline ring or the sulfur atom. | Forms hydrogen bonds with donor groups (e.g., N-H, O-H) on the protein. |
Structure-Based Pharmacophore Model Generation
Structure-based pharmacophore modeling is a computational strategy that identifies the essential three-dimensional arrangement of chemical features within a target's active site that are crucial for molecular recognition. uobaghdad.edu.iq This approach relies on the known 3D structure of a macromolecular target, typically a protein, obtained through methods like X-ray crystallography or NMR spectroscopy. The model is generated by analyzing the interaction patterns—such as hydrogen bonds, hydrophobic contacts, and ionic interactions—between the protein and a bound ligand. researchgate.net In the absence of a known ligand, the protein's active site can be analyzed to create a pharmacophore model representing potential interaction points. nih.gov
For a hypothetical application to this compound, one would first need to identify a relevant biological target. Cinnoline derivatives have been investigated as inhibitors of various enzymes, such as phosphodiesterase10A (PDE10A). nih.gov Assuming a crystal structure of a target protein (e.g., a kinase or a phosphodiesterase) is available, a structure-based pharmacophore model could be generated. The key features of the binding pocket would be mapped out. For instance, hydrogen bond donors and acceptors on the protein would define complementary acceptor and donor features in the pharmacophore. Hydrophobic pockets would be mapped as hydrophobic features.
The resulting pharmacophore model serves as a 3D query to screen for molecules that possess the correct spatial arrangement of these features.
| Feature ID | Feature Type | 3D Coordinates (Å) (Illustrative) | Radius (Å) | Vector (Direction) |
| HBA1 | Hydrogen Bond Acceptor | X: 10.2, Y: 5.4, Z: 12.1 | 1.5 | (0.5, -0.5, 0.7) |
| HBD1 | Hydrogen Bond Donor | X: 13.5, Y: 6.1, Z: 11.8 | 1.5 | (-0.6, 0.4, -0.7) |
| HYP1 | Hydrophobic | X: 11.8, Y: 8.9, Z: 14.5 | 2.0 | N/A |
| AROM1 | Aromatic Ring | X: 7.5, Y: 7.2, Z: 13.0 | 2.2 | Normal to plane |
Table 1. Example of a Hypothetical Structure-Based Pharmacophore Model for a Target of this compound. This table illustrates the types of features and their spatial definitions that would be derived from a protein's active site.
Ligand-Based Pharmacophore Model Generation
When the 3D structure of the biological target is unknown, ligand-based pharmacophore modeling becomes an invaluable tool. mdpi.com This method derives a pharmacophore model from a set of at least two or more known active molecules, assuming they bind to the same target in a similar fashion. sciforum.net The process involves generating conformations for each ligand and aligning them to identify the common chemical features that are essential for their biological activity. nih.govsciforum.net
To generate a ligand-based pharmacophore model relevant to this compound, a training set of structurally related cinnoline derivatives with known biological activities against a specific target would be required. sciforum.net The model would capture the shared features of the most active compounds that are absent in the inactive ones. For example, studies on cinnoline derivatives as PDE10A inhibitors have identified the importance of hydrogen bond acceptors, aromatic rings, and hydrophobic features for activity. nih.gov
The process would involve:
Training Set Selection: A diverse set of cinnoline analogues with a range of activities would be chosen.
Conformational Analysis: Multiple low-energy conformations for each molecule in the training set would be generated.
Feature Mapping and Alignment: Common chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic groups, aromatic rings) would be identified and the molecules aligned based on these features.
Hypothesis Generation: A set of pharmacophore hypotheses would be generated and scored based on how well they map the active compounds and exclude the inactive ones.
The best-ranked hypothesis is then validated using a test set of compounds (molecules not used in model generation) to assess its predictive power. sciforum.net
| Compound Name | Structure (2D) | Activity (IC₅₀, nM) (Hypothetical) | Status in Model Generation |
| This compound | This compound | 50 | Training Set (Active) |
| 8-methoxycinnoline-4-thiol | 8-methoxycinnoline-4-thiol | 25 | Training Set (Active) |
| Cinnoline-4-thiol | Cinnoline-4-thiol | 250 | Training Set (Moderately Active) |
| 4-chloro-8-methylcinnoline | 4-chloro-8-methylcinnoline | >10,000 | Training Set (Inactive) |
Table 2. Illustrative Training Set for Ligand-Based Pharmacophore Model Generation. This table shows a hypothetical selection of compounds and their activities used to derive a pharmacophore model.
| Feature | Description | Importance |
| Aromatic Ring (AR) | The cinnoline ring system. | Essential for core scaffolding and potential π-π stacking. |
| Hydrogen Bond Acceptor (HBA) | Nitrogen atom at position 2 of the cinnoline ring. | Key interaction with donor groups in the receptor. |
| Hydrogen Bond Donor (HBD) | The thiol/thione group at position 4. | Crucial for interacting with an acceptor site in the receptor. |
| Hydrophobic/Halogen (HY/X) | The chlorine atom at position 8. | Occupies a hydrophobic pocket, potentially forming halogen bonds. |
Table 3. Features of a Hypothetical Ligand-Based Pharmacophore Model (Hypo-1) Derived from the Training Set.
Application in Virtual Screening and Ligand Prioritization
Both structure-based and ligand-based pharmacophore models serve as powerful filters for virtual screening (VS), a computational technique used to search large databases of compounds to identify potential new ligands for a biological target. nih.govmdpi.com The goal of VS is to enrich the hit rate by prioritizing molecules that are more likely to be active, thereby reducing the time and cost associated with high-throughput screening (HTS) of large chemical libraries. bepls.com
The application of a pharmacophore model for this compound in virtual screening would follow a hierarchical workflow:
Database Preparation: A large compound library, such as the ZINC database, would be prepared by generating 3D conformations for each molecule. nih.gov
Pharmacophore Screening: The generated pharmacophore model (from section 4.3.1 or 4.3.2) is used as a 3D query to rapidly screen the database. Only molecules that match the pharmacophoric features in the correct 3D arrangement are retained.
Hit Filtering and Docking: The initial list of hits is often refined using other filters, such as drug-likeness rules (e.g., Lipinski's Rule of 5). nih.gov Subsequently, molecular docking can be performed to predict the binding mode and estimate the binding affinity of the hits within the target's active site. bepls.com
Ligand Prioritization: The final step involves ranking the compounds based on their pharmacophore fit, docking score, and predicted binding interactions. The top-ranked compounds with diverse chemical scaffolds are then selected for experimental testing.
This approach allows for the efficient identification of novel and structurally diverse compounds that are likely to exhibit the desired biological activity.
| Hit ID (e.g., ZINC) | Fitness Score (Hypothetical) | Molecular Weight | Predicted Binding Mode (Illustrative) |
| ZINC12345678 | 0.95 | 345.4 | H-bond with Ser195, π-stacking with Phe290 |
| ZINC87654321 | 0.92 | 412.5 | H-bond with His57, hydrophobic contact with Leu99 |
| ZINC24681357 | 0.89 | 388.2 | H-bond with Asp102, salt bridge with Lys120 |
| ZINC97531864 | 0.85 | 395.3 | H-bond with Ser195, hydrophobic contact with Val216 |
Table 4. Example of a Prioritized Hit List from a Virtual Screening Campaign. The table shows hypothetical hits ranked by a fitness score, which reflects how well they match the pharmacophore model.
Theoretical Studies on Reaction Mechanisms and Pathways
Theoretical studies, primarily using methods like Density Functional Theory (DFT), are crucial for understanding the intrinsic reactivity of a molecule and elucidating potential reaction mechanisms. whiterose.ac.uk For this compound, a key aspect of its reactivity is its potential for prototropic tautomerism. Heterocyclic compounds containing a thiol group adjacent to a ring nitrogen atom can exist in equilibrium between a thiol form and a thione form. jocpr.com
Spectroscopic and computational studies on the parent compound, cinnoline-4-thiol, have shown that it exists almost exclusively in the cinnoline-4(1H)-thione tautomeric form in solution. researchgate.netthieme-connect.de This is a critical finding, as the reactivity of the thione tautomer is significantly different from that of the thiol tautomer. The thione form features a C=S double bond and an N-H bond, whereas the thiol form has a C-S single bond and an S-H bond.
Theoretical investigations into the reaction pathways of this compound would likely focus on:
Tautomeric Equilibrium: DFT calculations can quantify the relative energies of the thione and thiol tautomers of this compound, confirming the expected predominance of the thione form. The energy barrier for the proton transfer between the two forms can also be calculated.
Site of Protonation/Deprotonation: The model can predict the most likely site of protonation (e.g., the sulfur atom vs. a nitrogen atom) and the acidity of the N-H proton in the thione form. This is crucial for understanding its behavior in acidic or basic reaction conditions.
Nucleophilic Reactions: The thione form is susceptible to nucleophilic attack. For instance, S-alkylation reactions would likely proceed via initial deprotonation of the N-H group, followed by nucleophilic attack of the resulting anion on an electrophile.
Electrophilic Reactions: The electron distribution in the molecule, which can be visualized through molecular electrostatic potential (MEP) maps, can indicate sites susceptible to electrophilic attack.
Substitution Reactions: The mechanism of nucleophilic substitution of the chlorine atom at the C8 position could be explored, modeling the transition state and calculating the activation energy for the reaction. researchgate.net
By modeling the transition states and intermediates for various potential reactions, computational chemistry can provide a detailed picture of the energy landscape, allowing for the prediction of the most favorable reaction pathways. scielo.br
Medicinal Chemistry and Biological Activity of 8 Chlorocinnoline 4 Thiol Derivatives
Overview of Cinnoline (B1195905) Derivatives in Medicinal Chemistry Applications
The cinnoline nucleus, a bicyclic heterocyclic system, serves as a crucial structural subunit in numerous compounds with significant pharmaceutical potential. nih.gov Derivatives of cinnoline have demonstrated a wide array of pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor effects. nih.govresearchgate.netnih.gov The versatility of the cinnoline scaffold allows for chemical modifications that can tailor the pharmacokinetic and pharmacodynamic properties of the resulting molecules, making it an attractive target for the development of novel therapeutic agents. researchgate.netnih.gov
Cinnoline and its related benzodiazine isomers like quinazoline, quinoxaline, and phthalazine (B143731) are prominent scaffolds in the design of anticancer drugs. researchgate.net These nitrogen-containing heterocycles can be chemically altered to optimize their interaction with biological targets, leading to potent inhibition of key enzymes and receptors involved in cancer progression. researchgate.net For instance, some cinnoline derivatives have been investigated as inhibitors of protein kinases and topoisomerases. nih.govresearchgate.net
One of the earliest recognized applications of cinnoline derivatives was in the field of antimicrobial agents, with cinoxacin (B1669063) being a notable example used for treating urinary tract infections. nih.govmdpi.com The structural framework of cinnoline has been a foundation for the synthesis of compounds with diverse biological activities, and some have even advanced to clinical trials. nih.govnih.gov The development of cinnoline-based molecules represents a significant contribution to identifying lead compounds with improved therapeutic profiles. nih.govnih.gov
Biological Activities of 8-chlorocinnoline-4-thiol Analogs
While specific studies focusing exclusively on this compound are limited, the biological activities of its analogs, particularly those containing the cinnoline core and a thiol group, have been a subject of research. The presence of a chlorine atom at the 8-position and a thiol group at the 4-position suggests potential for a range of biological effects, drawing from the known activities of both halogenated cinnolines and heterocyclic thiols.
Cinnoline derivatives have a well-documented history as antimicrobial agents. nih.govmdpi.com The introduction of a thiol group into a heterocyclic ring is a common strategy in medicinal chemistry to enhance antimicrobial and antifungal activity. researchgate.net For instance, cinnoline derivatives bearing a sulphonamide moiety have shown significant activity against various bacterial strains, including P. aeruginosa, E. coli, B. subtilis, and S. aureus, as well as the fungi C. albicans and A. niger. nih.govmdpi.com Halogen-substituted derivatives, in particular, have demonstrated potent activity at lower concentrations. nih.govmdpi.com
The antifungal potential of related structures is also noteworthy. For example, 6-bromo-3-chloro-8-quinolinol has been shown to inhibit various fungi at very low concentrations, suggesting that halogenated heterocyclic compounds can be potent antifungal agents. Similarly, novel triazole-3-thiol derivatives have been designed and synthesized as inhibitors of enolase 1 in Candida albicans, demonstrating notable antifungal efficacy. seejph.com Given these precedents, this compound analogs are promising candidates for the development of new antimicrobial and antifungal drugs.
| Compound Class | Target Organisms | Key Findings | Reference |
|---|---|---|---|
| Cinnoline-sulphonamide derivatives | P. aeruginosa, E. coli, B. subtilis, S. aureus, C. albicans, A. niger | Halogenated derivatives showed potent activity at lower concentrations. | nih.govmdpi.com |
| 6-bromo-3-chloro-8-quinolinol | Various fungi | Inhibited fungal growth at concentrations below 1 µg/ml. | |
| Triazole-3-thiol derivatives | Candida albicans | Exhibited notable antifungal efficacy as enolase 1 inhibitors. | seejph.com |
The cinnoline scaffold is a recognized pharmacophore in the design of anticancer agents. nih.govresearchgate.netmdpi.com The cytotoxic effects of various cinnoline derivatives have been evaluated against a range of cancer cell lines. For example, 4-chlorocinnoline (B183215) derivatives have been assessed for their cytotoxic effects on cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer).
The introduction of a thiol group can also contribute to anticancer activity. Novel phenanthro-triazine-3-thiol derivatives have been designed as potential DNA intercalators and Bcl-2 inhibitors, with some compounds showing potent cytotoxicity against MOLT-4 (human acute lymphoblastic leukemia) and MCF-7 cells. semanticscholar.org The cytotoxic activity of such compounds is often evaluated by determining their IC50 values, which represent the concentration required to inhibit 50% of cell growth.
For instance, a study on 8-chloropyrimido[4',5':4,5]thieno(2,3-b)quinolin-4(3H)-one (chloro-PTQ), a related heterocyclic compound, demonstrated cytotoxicity against K-562, HL-60, Colo-205, and B16F10 melanoma cell lines with IC50 values in the range of 1.1-8µM. nih.gov This highlights the potential of chlorine-substituted, thiol-related heterocyclic systems in cancer therapy.
| Compound/Derivative Class | Cell Line(s) | Reported Activity (IC50) | Reference |
|---|---|---|---|
| 4-Chlorocinnoline derivatives | MCF-7, HCT-116, HeLa | Cytotoxic effects assessed. | |
| Phenanthro-triazine-3-thiol derivatives | MOLT-4, MCF-7 | P1 (MOLT-4): 7.1 ± 1.1 μM; P11 (MCF-7): 15.4 ± 2.9 μM | semanticscholar.org |
| 8-chloropyrimido[4',5':4,5]thieno(2,3-b)quinolin-4(3H)-one (chloro-PTQ) | K-562, HL-60, Colo-205, B16F10 | 1.1-8 µM | nih.gov |
Thiol-containing heterocyclic compounds are known for a variety of biological activities beyond antimicrobial and anticancer effects. The thiol group is a key functional group in many biologically important molecules and is involved in antioxidant and detoxification processes. researchgate.net Sulfur-containing heterocycles are present in many FDA-approved drugs and exhibit a wide range of therapeutic actions, including anti-inflammatory, antiviral, and antidiabetic properties.
For instance, thiophene, a sulfur-containing heterocycle, is a well-explored scaffold for synthesizing molecules with diverse biological functions, including analgesic and anti-arrhythmic activities. benthamdirect.com The introduction of a thiol group can significantly influence the biological profile of a heterocyclic compound. researchgate.net In the context of combretastatin (B1194345) analogues, diaryl disulfides and thiosulfonates, which are derived from thiols, have shown significant activity as inhibitors of tubulin assembly, a key process in cell division. nih.gov
Anticancer and Cytotoxic Activities
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For quinoline (B57606) and naphthyridine derivatives, which are structurally related to cinnolines, SAR studies have revealed key structural features for anticancer activity. nih.gov These include the presence of an aniline (B41778) group at C-4, aminoacrylamide substituents at C-6, a cyano group at C-3, and alkoxy groups at C-7 of the quinoline ring. nih.gov
In the case of 8-aminoquinoline (B160924) antimalarial drugs, the position and nature of substituents on the quinoline nucleus significantly influence their activity. who.int For example, the presence of a 6-oxygen function has been shown to enhance activity. who.int While direct SAR studies on this compound are not extensively documented, inferences can be drawn from related structures. The presence of a chlorine atom at a specific position on the heterocyclic ring can significantly impact biological activity, as seen in halogenated quinolines where chloro-substituted compounds exhibited higher antifungal activity than their brominated counterparts. The thiol group's position is also critical, as its nucleophilic nature can influence interactions with biological targets. mdpi.com
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to ascertain the relationship between the chemical structures of compounds and their biological activities. mdpi.comnih.gov In the context of this compound derivatives, QSAR models are developed to predict the biological potency of new analogs based on their physicochemical properties. innovareacademics.innih.gov These models are built by correlating variations in structural descriptors with observed biological responses.
The process involves several key steps:
Data Set Selection: A series of this compound derivatives with known biological activities (e.g., enzyme inhibition constants) is compiled. mdpi.com
Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can include electronic (e.g., Hammett constants), hydrophobic (e.g., logP), and steric (e.g., Taft parameters) properties. spu.edu.sy
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are employed to generate a mathematical equation that links the descriptors to the biological activity. researchgate.netnih.gov
Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical metrics like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). An r² value greater than 0.8 is generally considered a good fit. spu.edu.syresearchgate.net
For instance, a hypothetical QSAR equation for a series of this compound derivatives might look like:
log(1/C) = a(logP) - b(logP)² + c(σ) + d(Es) + e
Where:
log(1/C) is the biological activity.
logP represents the hydrophobicity of the molecule. nih.gov
σ is the Hammett constant, indicating the electronic effect of a substituent.
Es is the Taft steric parameter.
a, b, c, d, e are coefficients determined by the regression analysis. spu.edu.sy
The generated QSAR models help in understanding which molecular properties are crucial for the desired biological effect and guide the design of new, more potent this compound derivatives. mdpi.comresearchgate.net
Influence of Substituents on Biological Potency and Selectivity
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the cinnoline ring. eurochlor.org Structure-activity relationship (SAR) studies are conducted to systematically evaluate how different functional groups affect potency and selectivity. lamarr-institute.orgrsc.org
Impact of the Chlorine Substituent:
The chlorine atom at the 8-position of the cinnoline core is often crucial for biological activity. researchgate.netresearchgate.net Its electron-withdrawing nature can enhance the molecule's interaction with biological targets. researchgate.net Furthermore, the presence of chlorine can increase the lipophilicity of the compound, potentially improving its ability to cross cell membranes. eurochlor.orgresearchgate.net However, in some cases, chlorination can also diminish or have no effect on biological activity, highlighting the empirical nature of SAR studies. eurochlor.orgresearchgate.net
Effects of Other Substituents:
The introduction of various substituents at other positions of the cinnoline ring allows for the fine-tuning of biological properties. For example, modifying the thiol group at the 4-position can impact the compound's ability to act as a metal-chelating agent or to form covalent bonds with target proteins. nih.gov
A hypothetical SAR study on a series of this compound analogs might reveal the following trends:
| Substituent at R | Potency (IC50, µM) | Selectivity Index |
| H | 10.5 | 1.2 |
| CH3 | 8.2 | 1.8 |
| OCH3 | 15.1 | 0.9 |
| F | 5.6 | 2.5 |
| CF3 | 2.1 | 4.3 |
This table is for illustrative purposes only and does not represent actual experimental data.
Such studies demonstrate that small changes to the chemical structure can lead to significant differences in biological outcomes, providing valuable insights for the design of more effective and selective therapeutic agents. nih.govchemrxiv.org
Molecular Mechanisms of Action and Target Interactions
Enzyme Inhibition Studies
Derivatives of this compound have been investigated for their potential to inhibit various enzymes, a key mechanism for their therapeutic effects. researchgate.net The thiol group is a critical feature, as it can interact with metal ions in the active sites of metalloenzymes or form covalent bonds with cysteine residues in enzyme active sites. nih.govnih.govthermofisher.com
Enzyme inhibition studies typically involve:
Identifying Target Enzymes: Based on the desired therapeutic effect (e.g., anticancer, antimicrobial), potential enzyme targets are identified.
In Vitro Assays: The inhibitory activity of the compounds is measured against the purified target enzyme. This often involves determining the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). nih.gov
Kinetic Analysis: Studies are performed to understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). researchgate.net
For example, some cinnoline derivatives have shown inhibitory activity against enzymes like human neutrophil elastase (HNE), which is implicated in inflammatory diseases. researchgate.net Thiol-containing compounds are also known to target thiol-dependent enzymes, which are involved in a wide range of physiological and pathological processes. nih.govnih.govnih.gov
Ligand-Receptor Binding Modes
Understanding how this compound derivatives bind to their target receptors at a molecular level is crucial for rational drug design. mdpi.comnih.gov Molecular docking is a widely used computational technique to predict the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor. mdpi.comfrontiersin.org
Key aspects of ligand-receptor binding studies include:
Target Identification: The specific receptor or protein target is identified. dergipark.org.tr
Molecular Docking Simulations: Computer algorithms are used to fit the ligand into the binding site of the receptor, generating multiple possible binding poses. mdpi.comresearchgate.net
Scoring and Analysis: The generated poses are ranked based on a scoring function that estimates the binding affinity. The interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are then analyzed. mdpi.com
For instance, docking studies might reveal that the 8-chloro group of an this compound derivative forms a key hydrophobic interaction within a specific pocket of the receptor's active site. nih.gov The thiol group might coordinate with a metal ion or form a hydrogen bond with a crucial amino acid residue. researchgate.netmdpi.com These insights into the binding mode help to explain the observed structure-activity relationships and guide the design of new derivatives with improved binding affinity and selectivity. dergipark.org.trbiomolther.org
Rational Design Principles for Novel Bioactive Cinnoline Thiol Agents
The rational design of new bioactive agents based on the this compound scaffold involves a systematic and iterative process that integrates computational and experimental approaches. mdpi.com The goal is to optimize the therapeutic properties of the lead compound by making targeted chemical modifications. mdpi.com
The following principles guide this process:
Structure-Activity Relationship (SAR) Guided Optimization: Insights gained from SAR studies are used to identify key structural features and substituents that enhance biological activity and selectivity. For example, if a particular substituent at a specific position is found to be beneficial, new analogs incorporating similar or improved groups can be designed. researchgate.net
Target-Based Design: When the biological target is known, its three-dimensional structure can be used to design ligands that fit precisely into the binding site. nih.gov Molecular docking and other computational tools are instrumental in this process, allowing for the virtual screening of new designs before they are synthesized. mdpi.com
Physicochemical Property Modulation: The physicochemical properties of the derivatives, such as lipophilicity, solubility, and metabolic stability, are carefully tuned to improve their pharmacokinetic profile. rsc.org This can involve introducing polar or non-polar groups to achieve the desired balance.
Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar steric and electronic properties but may lead to improved biological activity or reduced toxicity. For instance, the thiol group could potentially be replaced by other bioisosteres. nih.gov
By applying these principles, researchers can systematically explore the chemical space around the this compound core to develop novel compounds with enhanced potency, selectivity, and drug-like properties. mdpi.com
Future Research Directions and Outlook for 8 Chlorocinnoline 4 Thiol
Development of Green and Sustainable Synthetic Methodologies
The future synthesis of 8-chlorocinnoline-4-thiol and its derivatives should prioritize green and sustainable chemistry principles to minimize environmental impact. nih.gov Traditional methods for creating heterocyclic compounds often rely on harsh conditions, toxic solvents, and stoichiometric reagents, leading to significant waste. nih.govresearchgate.net Future research should focus on developing eco-friendly alternatives.
Key areas for development include:
Microwave-Assisted Synthesis: This technique can accelerate reaction times and improve yields for cinnoline (B1195905) derivatives, representing a greener approach compared to conventional heating. ijper.org One-pot microwave-assisted reactions have already been successfully used for synthesizing novel cinnoline derivatives. nih.gov
Use of Greener Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ionic liquids, or polyethylene (B3416737) glycols (PEGs) is crucial. researchgate.net Glycerol, for example, has been used as a recyclable solvent for copper-mediated C-S cross-coupling reactions to produce aryl thiols. researchgate.net
Catalytic Approaches: The development of reusable and non-toxic catalysts is a central tenet of green chemistry. researchgate.netresearchgate.net Research into laccase-mediator systems for the oxidative coupling of heterocyclic thiols showcases a move towards biocatalysis. rsc.org Similarly, the use of recyclable catalysts like copper oxide nanoparticles for S-arylation of heterocyclic thiols presents a sustainable option. researchgate.net
Solvent-Free Reactions: Performing reactions in the absence of solvents, for instance using grinding techniques or solid-supported reagents, can significantly reduce chemical waste. researchgate.net
These sustainable methods promise to make the synthesis of this compound and its analogs more efficient and environmentally responsible. nih.gov
Integration of Advanced Computational Techniques (e.g., AI in Pharmacophore Modeling)
Advanced computational tools, particularly artificial intelligence (AI) and machine learning (ML), are set to revolutionize the design and discovery of new drugs based on the this compound scaffold. researchgate.netbenthamdirect.com These techniques can predict the biological activity of derivatives and guide synthetic efforts with greater precision.
Future computational research directions include:
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. benthamdirect.com For this compound, pharmacophore models can be built based on known active cinnoline derivatives to screen virtual libraries for new potent compounds. mdpi.comnih.gov The integration of machine learning can enhance the predictive power of these models. tandfonline.com
AI-Driven Drug Design: AI, including deep neural networks, can be used to predict the bioactivity and physicochemical properties of novel compounds. benthamdirect.com Generative models can even design new molecules from scratch with optimized properties. nih.gov For instance, AI models have been successfully used to identify novel kinase inhibitors, a class of drugs to which many cinnoline derivatives belong. researchgate.netbenthamdirect.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models can establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. rsc.org For derivatives of this compound, QSAR can help in understanding which structural modifications are likely to improve therapeutic efficacy. rsc.org
Molecular Docking and Dynamics: These simulations can predict how this compound derivatives bind to their biological targets, providing insights into their mechanism of action. nih.gov This information is invaluable for optimizing lead compounds. numberanalytics.com
The table below illustrates how different computational techniques can be applied in the drug discovery process for compounds like this compound.
| Computational Technique | Application in Drug Discovery | Potential for this compound |
| Pharmacophore Modeling | Identifying essential structural features for biological activity and virtual screening. benthamdirect.com | Design of new derivatives with enhanced target affinity. |
| Artificial Intelligence (AI) | Predicting compound properties, de novo drug design, and optimizing lead compounds. benthamdirect.comnih.gov | Accelerating the discovery of potent and selective this compound-based drugs. |
| QSAR | Correlating chemical structure with biological activity to guide compound optimization. rsc.org | Predicting the activity of unsynthesized derivatives to prioritize synthetic efforts. |
| Molecular Docking | Simulating the binding of a molecule to a biological target to predict affinity and binding mode. nih.gov | Identifying potential biological targets and understanding the mechanism of action. |
Exploration of Novel Biological Targets and Therapeutic Applications
Cinnoline derivatives are known to interact with a wide range of biological targets, exhibiting activities such as anticancer, antimicrobial, anti-inflammatory, and antiviral effects. researchgate.netijper.orgnih.gov A key future direction for this compound is the systematic exploration of its potential biological targets and therapeutic applications.
Potential avenues of exploration include:
Kinase Inhibition: Many cinnoline derivatives act as kinase inhibitors, which are crucial targets in cancer therapy. researchgate.netnih.gov Future studies should screen this compound and its analogs against a panel of kinases to identify potential anticancer agents. researchgate.net For example, some cinnoline derivatives have shown inhibitory activity against Bruton's tyrosine kinase (BTK) and LRRK2. nih.govnih.gov
Enzyme Inhibition: Besides kinases, other enzymes like human neutrophil elastase (HNE) and phosphodiesterases (PDEs) are known targets for cinnoline compounds. nih.govnih.govtandfonline.com The thiol group in this compound could potentially interact with various enzymatic targets. ontosight.ai
Antimicrobial and Antiviral Activity: Given the documented antimicrobial properties of cinnoline derivatives, this compound should be evaluated against a range of bacteria, fungi, and viruses. researchgate.netnih.gov The presence of both chloro and thiol substituents may offer unique activity profiles. nih.gov
Neurological Disorders: Certain cinnoline derivatives have been investigated for their potential in treating neurological conditions like Parkinson's and Alzheimer's disease. nih.gov This suggests that derivatives of this compound could be explored for activity against central nervous system targets. nih.gov
The following table summarizes some known biological targets of the broader cinnoline class, which could be relevant for investigating this compound.
| Biological Target Class | Specific Examples | Potential Therapeutic Application |
| Kinases | Bruton's tyrosine kinase (BTK), LRRK2, Protein Kinase C (PKC) researchgate.netnih.govnih.gov | Cancer, Inflammatory Diseases, Parkinson's Disease |
| Other Enzymes | Human Neutrophil Elastase (HNE), Phosphodiesterase 10A (PDE10A) nih.govnih.gov | Inflammatory Diseases, Neurological Disorders |
| Receptors | GABA-A Receptor, CSF-1R nih.govhsulab.com | Anxiety, Cancer |
| Other | Topoisomerases rroij.com | Cancer |
High-Throughput Screening and Lead Optimization Strategies
To efficiently explore the therapeutic potential of this compound, high-throughput screening (HTS) of a library of its derivatives is essential. researchgate.net HTS allows for the rapid testing of thousands of compounds to identify "hits" with desired biological activity. researchgate.netresearchgate.net
The process would involve:
Library Synthesis: Creating a diverse library of compounds based on the this compound scaffold. This can be achieved by modifying the thiol group or by further substitution on the aromatic rings.
Assay Development: Designing robust and reliable biological assays to measure the activity of the compounds against specific targets. ontosight.ai These can be target-based or phenotypic screens. ontosight.ai
Screening and Hit Identification: Utilizing automated systems to screen the compound library and identify initial hits. researchgate.net More than 80% of small-molecule drugs approved by the FDA were discovered through HTS. researchgate.net
Lead Optimization: Once hits are identified, they undergo lead optimization to improve their potency, selectivity, and pharmacokinetic properties. nih.govrroij.com This iterative process involves synthesizing and testing new analogs based on structure-activity relationships (SAR). numberanalytics.com The integration of computational models can significantly accelerate this phase. acs.orgnih.gov
The combination of HTS and subsequent lead optimization is a powerful strategy to translate a promising scaffold like this compound into a viable drug candidate. nih.govacs.org
Application in Chemical Biology and Probe Development
Beyond direct therapeutic applications, this compound and its derivatives have significant potential as tools in chemical biology. frontiersin.org Chemical probes are small molecules used to study and manipulate biological systems. hsulab.commdpi.com
Future applications in this area include:
Activity-Based Probes (ABPs): The thiol group in this compound could be functionalized to create ABPs. thermofisher.com These probes can covalently label the active sites of specific enzymes, allowing for the profiling of their activity in complex biological samples. nih.govthermofisher.com This is particularly useful for studying enzyme families like serine hydrolases or kinases. thermofisher.com
Fluorescent Probes: The cinnoline core can be part of a fluorophore system. researchgate.netnih.gov By attaching appropriate reporter groups, derivatives of this compound could be developed as fluorescent probes for bio-imaging. researchgate.netresearchgate.net For example, the reduction of an azide (B81097) to an amine on a cinnoline scaffold has been shown to be a fluorogenic process, making it a useful probe in cellular environments. nih.govresearchgate.net The thiol group itself is a target for many fluorescent probes designed to detect reactive sulfur species. nih.govmdpi.com
Target Identification and Validation: Chemical probes derived from this compound can be used to identify the biological targets of this class of compounds and to validate their roles in disease. mdpi.com
The development of such probes would not only advance our understanding of fundamental biology but also aid in the drug discovery process for this and related compound classes. frontiersin.org
Q & A
Basic Research Questions
Q. What established synthetic routes exist for 8-chlorocinnoline-4-thiol, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Begin by reviewing published procedures for cinnoline derivatives, focusing on chlorination and thiolation steps. Optimize temperature (e.g., 60–100°C for cyclization), solvent polarity (e.g., DMF for solubility), and catalysts (e.g., Pd-based catalysts for cross-coupling). Use Design of Experiments (DoE) to systematically vary parameters. Characterize intermediates and final products via H/C NMR, HPLC (≥95% purity), and elemental analysis. Include detailed protocols in the "Experimental" section, with excess data in supplementary materials .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Methodological Answer : Prioritize high-resolution mass spectrometry (HRMS) for molecular weight confirmation and NMR (in DMSO-) to verify substitution patterns. For purity, use reverse-phase HPLC with a C18 column (acetonitrile/water gradient). Cross-validate results with UV-Vis spectroscopy (λ~300–350 nm for cinnoline cores) and compare against reference data from authoritative databases like NIST Chemistry WebBook . Document instrument parameters (e.g., NMR pulse sequences, HPLC flow rates) to ensure reproducibility .
Advanced Research Questions
Q. How can computational chemistry methods elucidate the electronic properties or reaction mechanisms of this compound?
- Methodological Answer : Employ Density Functional Theory (DFT) at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. For mechanistic studies, use molecular dynamics (MD) simulations to model nucleophilic substitution at the 8-chloro position. Validate computational models by correlating predicted spectra (IR, UV) with experimental data. Publish computational workflows and software versions for transparency .
Q. How should researchers address discrepancies in reported biological activity data for this compound across studies?
- Methodological Answer : Conduct a meta-analysis to identify variables such as assay type (e.g., enzyme inhibition vs. cell viability), purity of test compounds (verify via HPLC), and solvent effects (DMSO concentration). Replicate conflicting studies under controlled conditions, including internal controls and reference standards. Use statistical tools (e.g., ANOVA with post-hoc tests) to quantify variability. Publish raw datasets and analysis scripts to facilitate peer review .
Q. What strategies can mitigate sulfur oxidation or decomposition during storage of this compound?
- Methodological Answer : Test stability under inert atmospheres (argon/vacuum storage) and varying temperatures (−20°C vs. 4°C). Monitor degradation via LC-MS over time and identify byproducts (e.g., sulfonic acid derivatives). Add stabilizers like BHT (0.1% w/w) and characterize crystalline vs. amorphous forms using XRD. Report storage conditions and stability data in supplementary materials .
Methodological Considerations for Data Integrity
- Reproducibility : Document experimental protocols exhaustively, including batch-specific reagent details (e.g., supplier, purity) and instrument calibration records .
- Data Validation : Use triplicate measurements for critical data (e.g., IC values) and report standard deviations. Cross-check spectral assignments with literature or computational predictions .
- Contradiction Analysis : Apply root-cause analysis (e.g., Ishikawa diagrams) to trace data discrepancies to source variables (e.g., solvent impurities, kinetic vs. thermodynamic control) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
